Grgdsp
Overview
Description
Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) is a bioactive peptide derived from fibronectin. It is known for its ability to promote cell adhesion by interacting with integrin receptors on the cell surface . This peptide sequence is widely used in biomedical research and applications due to its role in enhancing cell attachment and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
GRGDSP can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. The process includes the use of coupling reagents, such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), to facilitate the formation of peptide bonds .
Chemical Reactions Analysis
Types of Reactions
GRGDSP primarily undergoes reactions typical of peptides, including:
Oxidation: The peptide can undergo oxidation, particularly at the methionine residue if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and substituted analogs with modified biological activities .
Scientific Research Applications
GRGDSP has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Facilitates cell adhesion studies by interacting with integrin receptors on cell surfaces.
Medicine: Enhances the biocompatibility of medical implants by promoting endothelialization.
Mechanism of Action
GRGDSP exerts its effects by binding to integrin receptors on the cell surface. This interaction triggers intracellular signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) and increases in intracellular calcium levels . These signaling events promote cell adhesion, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Gly-Arg-Gly-Asp-Ser (GRGDS): Another peptide with similar cell adhesion properties.
Gly-Arg-Gly-Asp-Ser-Pro-Lys (GRGDSPK): An extended version of GRGDSP with additional lysine for enhanced solubility.
Uniqueness
This compound is unique due to its specific sequence that optimally promotes cell adhesion and proliferation. Its ability to be easily synthesized and modified makes it a versatile tool in various research and industrial applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDOEBWPRVVSG-XUXIUFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N9O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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